1-(2-Trifluoromethylphenyl)imidazole
Overview
Description
The compound “TRIM” refers to a specific chemical entity used in various scientific and industrial applications
Mechanism of Action
- THF is essential for the biosynthesis of bacterial nucleic acids (DNA and RNA) and proteins. By inhibiting DHFR, trimethoprim disrupts this process, ultimately preventing bacterial survival .
- The combination of trimethoprim with sulfamethoxazole (another antibiotic) enhances its efficacy by synergistically targeting different steps in folate biosynthesis .
- Downstream effects include reduced availability of THF for nucleotide synthesis, leading to impaired DNA replication and protein production in bacteria .
- Clinical Effects : Effective treatment of urinary tract infections, acute otitis media, and other susceptible bacterial infections .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1-(2-Trifluoromethylphenyl)imidazole plays a significant role in biochemical reactions by inhibiting nitric oxide synthase enzymes. It interacts with various enzymes, proteins, and biomolecules, primarily targeting neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). The inhibition of these enzymes reduces the production of nitric oxide, a critical signaling molecule involved in various physiological and pathological processes. The compound exhibits an IC50 value of 28.2 μM for nNOS and 27.0 μM for iNOS, indicating its high potency .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to reduce manifestations of stress in animal models, suggesting its potential antidepressant effects. It also affects the grooming behavior and attack frequency in mice subjected to chronic mild stress, indicating its impact on cell signaling pathways related to stress and anxiety .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with nitric oxide synthase enzymes. By inhibiting these enzymes, the compound reduces the production of nitric oxide, which plays a crucial role in various cellular processes. The inhibition of nitric oxide synthase leads to decreased nitric oxide levels, affecting gene expression and cellular signaling pathways. This mechanism underlies the compound’s antidepressant and anxiolytic effects observed in animal models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under specific storage conditions, with a shelf life of up to three years when stored as a powder at -20°C. In solution, it remains stable for up to one year at -80°C. Long-term studies in animal models have demonstrated that the compound can prevent stress-induced deficits in grooming behavior and reduce attack frequency over a period of 35 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg/day, the compound has been shown to reverse stress-induced behavioral changes in mice. Higher doses, such as 50 mg/kg, have been found to augment the effects of conventional antidepressants in the forced swimming test. The compound does not affect locomotor activity at these doses, indicating its specific action on stress-related pathways without causing general behavioral changes .
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide synthesis. It inhibits the activity of nitric oxide synthase enzymes, thereby reducing the production of nitric oxide. This inhibition affects various downstream signaling pathways and metabolic processes that rely on nitric oxide as a signaling molecule. The compound’s interaction with nitric oxide synthase enzymes is a key aspect of its metabolic role .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its cellular uptake and distribution. Its localization within cells is influenced by its interactions with nitric oxide synthase enzymes, which are present in various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with nitric oxide synthase enzymes. These enzymes are found in different cellular compartments, including the cytoplasm and mitochondria. The compound’s inhibitory effects on these enzymes influence its activity and function within specific subcellular locations. Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of TRIM involves several synthetic routes, depending on the desired end product and its applications. One common method involves the reaction of hexamethyldisiloxane with bis-(trichloromethyl) carbonic esters in the presence of a catalyst. The reaction mixture is then treated with an initiator to obtain the final product . This method is known for its safety, controllability, and environmental friendliness, as it produces high-purity products with minimal by-products.
Industrial Production Methods
In industrial settings, the production of TRIM often involves large-scale chemical reactions with stringent control over reaction conditions. The use of reusable solvents, catalysts, and initiators is common to ensure cost-effectiveness and sustainability. The process typically includes steps such as mixing, reaction initiation, post-treatment, and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
TRIM undergoes various chemical reactions, including:
Oxidation: TRIM can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert TRIM into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: TRIM can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler, hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
TRIM has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protective group for functional groups like hydroxyl, amino, and carboxyl.
Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as a component in drug delivery systems.
Comparison with Similar Compounds
TRIM can be compared with other similar compounds, such as:
Hexamethyldisiloxane: Used in similar applications but differs in its reactivity and functional groups.
Bis-(trichloromethyl) carbonic esters: Another related compound with distinct chemical properties and uses.
The uniqueness of TRIM lies in its specific functional groups and reactivity, making it suitable for a wide range of applications in different fields.
Conclusion
TRIM is a versatile compound with significant importance in various scientific and industrial applications. Its preparation methods, chemical reactions, and unique properties make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future research and development.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-4-9(8)15-6-5-14-7-15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWBNCQUTXYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045217 | |
Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57268339 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25371-96-4 | |
Record name | TRIM | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25371-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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